REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([Cl:9])=[O:8])=[CH:5][CH:4]=1)#[N:2].[NH2:12][C:13]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][C:14]=1[C:15]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][N:19]=1)=[O:16].N1C=CC=CC=1>C1COCC1>[ClH:9].[Cl:24][C:21]1[CH:22]=[CH:23][C:18]([NH:17][C:15](=[O:16])[C:14]2[CH:25]=[C:26]([O:29][CH3:30])[CH:27]=[CH:28][C:13]=2[NH:12][C:7](=[O:8])[C:6]2[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)=[N:19][CH:20]=1 |f:4.5|
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Name
|
|
Quantity
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17.2 kg
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
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92 kg
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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Quantity
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26.4 kg
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Type
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reactant
|
Smiles
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NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=C(C=C1)OC
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Name
|
|
Quantity
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2.9 kg
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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396 kg
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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22 (± 3) °C
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Type
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CUSTOM
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Details
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Reactor contents were agitated at 22° C. (19-25° C.) until all of the solids
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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had dissolved
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Type
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WASH
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Details
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the reactor was rinsed forward with THF (26 kg, 1 part)
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Type
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WASH
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Details
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The pump and lines were rinsed forward with THF (34 kg, 1.3 parts)
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Type
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ADDITION
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Details
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Via a metering pump, the 4-cyanobenzoyl chloride/THF solution was charged to the reactor
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Type
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CUSTOM
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Details
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at <30° C.
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Type
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WASH
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Details
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rinsing forward with THF (ca. 10 kg)
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Type
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STIRRING
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Details
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The resulting yellow-colored slurry was agitated at 22° C. (19-25° C.) for ca 2 hrs
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Type
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CUSTOM
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Details
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completion of the reaction
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Type
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FILTRATION
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Details
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The slurry was filtered onto a pressure nutsche
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Type
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CUSTOM
|
Details
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fitted with a filter cloth
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Type
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WASH
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Details
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The reactor, pump, lines and wet cake were rinsed with three portions of ethanol (ca. 15 kg each)
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Type
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WASH
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Details
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wash in ethanol (317 kg, 12 parts) at 22° C. (19-25° C.) for ca. 1 hr
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Duration
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1 h
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Type
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FILTRATION
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Details
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The slurry was filtered onto the pressure nutsche
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Type
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WASH
|
Details
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the reactor, pump, lines, and wet filter cake were rinsed with two portions of ethanol (ca. 15 kg each) and two portions of THF (ca. 15 kg each)
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Type
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CUSTOM
|
Details
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The wet filter cake was dried under vacuum with a maximum temperature of warm glycol bath (
|
Type
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TEMPERATURE
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Details
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to heat the dryer jacket) of 40° C
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Type
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CUSTOM
|
Details
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After 14.5 hrs of drying
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Duration
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14.5 h
|
Type
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CUSTOM
|
Details
|
The dried material was milled (screen 0.125″)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=CC(=NC1)NC(C1=C(C=CC(=C1)OC)NC(C1=CC=C(C=C1)C#N)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.8 kg | |
YIELD: PERCENTYIELD | 74.8% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |